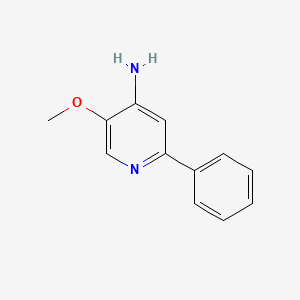
4-Pyridinamine, 5-methoxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinamine, 5-methoxy-2-phenyl- is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group at the 4-position, a methoxy group at the 5-position, and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 5-methoxy-2-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-phenyl-5-methoxypyridine with ammonia or an amine under suitable conditions to introduce the amino group at the 4-position. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of 4-Pyridinamine, 5-methoxy-2-phenyl- often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinamine, 5-methoxy-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-Pyridinamine, 5-methoxy-2-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyridinamine, 5-methoxy-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Pyridinamine, 5-methoxy-2-phenyl- include other substituted pyridines and aminopyridines, such as:
- 4-Pyridinamine,5-methoxy-2-methyl-
- 4-Pyridinamine,5-methoxy-2-ethyl-
- 4-Pyridinamine,5-methoxy-2-propyl-
Uniqueness
The uniqueness of 4-Pyridinamine, 5-methoxy-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the methoxy group at the 5-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
848580-36-9 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-methoxy-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-8-14-11(7-10(12)13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14) |
InChI Key |
OGWAFOUOJWNZBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
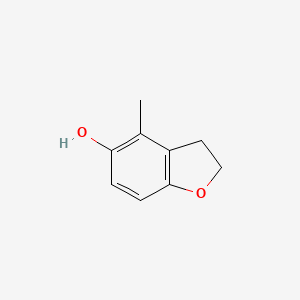
![6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8669710.png)
![1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B8669718.png)
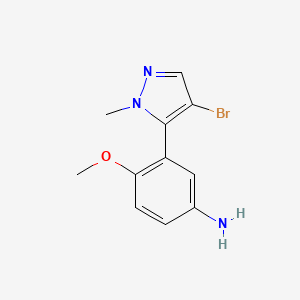
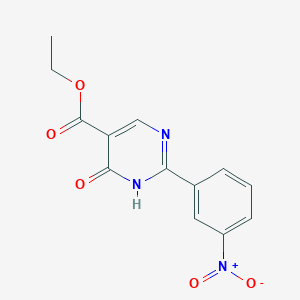
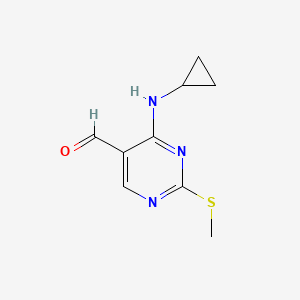
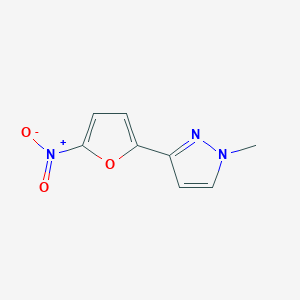

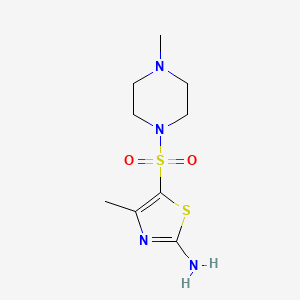

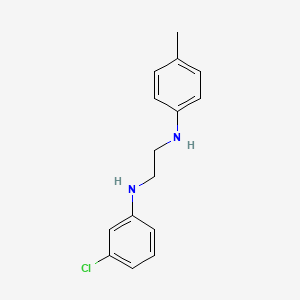
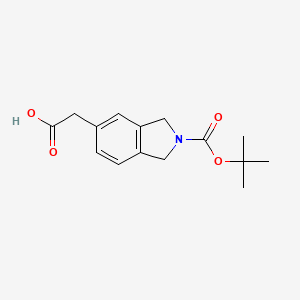
![N-[4-(4-Bromo-butoxy)-phenyl]-acetamide](/img/structure/B8669792.png)

